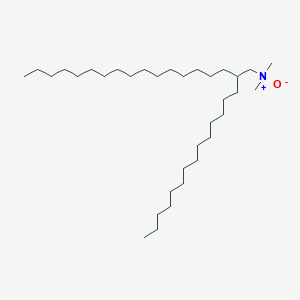
N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide: is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide typically involves the reaction of N,N-dimethyltetradecylamine with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenated compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of N-oxides, while reduction can yield amines .
Scientific Research Applications
Chemistry: In chemistry, N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide is used as a surfactant to enhance the solubility of hydrophobic compounds in aqueous solutions. It is also used in the synthesis of other chemical compounds .
Biology: In biological research, this compound is used to solubilize proteins and other biomolecules. It is also used in cell culture studies to enhance the uptake of certain compounds by cells .
Medicine: In medicine, this compound is used in the formulation of various pharmaceutical products. It helps in the delivery of active ingredients by enhancing their solubility and stability .
Industry: Industrially, this compound is used in the production of detergents, cosmetics, and other personal care products. Its surfactant properties make it an essential ingredient in these formulations .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide involves its ability to reduce surface tension and enhance the solubility of other compounds. It interacts with the hydrophobic and hydrophilic regions of molecules, allowing them to dissolve more easily in aqueous solutions. This property is particularly useful in the formulation of detergents and other cleaning products .
Comparison with Similar Compounds
Lauryldimethylamine oxide: This compound has a shorter alkyl chain compared to N,N-Dimethyl-2-tetradecyloctadecan-1-amine N-oxide, making it less effective in certain applications.
Myristamine oxide: Similar in structure but with a different alkyl chain length, affecting its surfactant properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides optimal surfactant properties for a wide range of applications. Its ability to enhance solubility and reduce surface tension makes it a valuable compound in various industries .
Properties
CAS No. |
143436-97-9 |
|---|---|
Molecular Formula |
C34H71NO |
Molecular Weight |
509.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-tetradecyloctadecan-1-amine oxide |
InChI |
InChI=1S/C34H71NO/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(33-35(3,4)36)31-29-27-25-23-21-18-16-14-12-10-8-6-2/h34H,5-33H2,1-4H3 |
InChI Key |
GYVHNXDCCAKHQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















